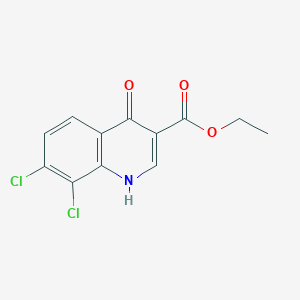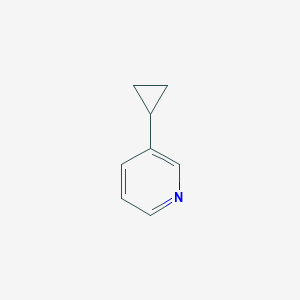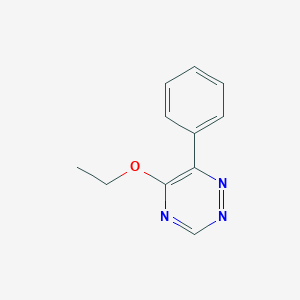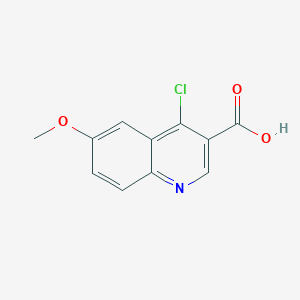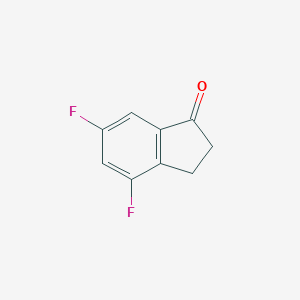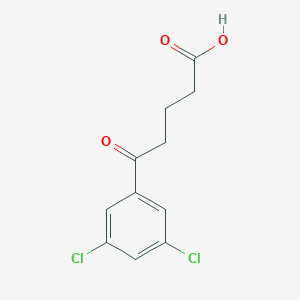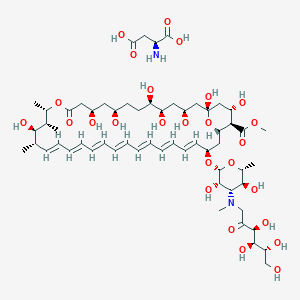
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate, also known as Fungisome, is a liposomal formulation of amphotericin B, an antifungal drug. It is a promising alternative to conventional amphotericin B due to its reduced toxicity and improved pharmacokinetics.
作用機序
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate exerts its antifungal activity by binding to ergosterol, a component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to leakage of intracellular contents and ultimately cell death. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate also has immunomodulatory effects, which may contribute to its efficacy in treating fungal infections.
生化学的および生理学的効果
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has been shown to have a lower toxicity profile than conventional amphotericin B. This is due to the liposomal formulation, which allows for targeted delivery of the drug to the site of infection and reduces its distribution to non-target tissues. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has also been shown to have a longer half-life and higher plasma concentration than conventional amphotericin B, which may contribute to its improved efficacy.
実験室実験の利点と制限
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has several advantages for lab experiments, including its broad spectrum of activity, low MIC, and reduced toxicity. However, it is important to note that N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is a relatively new drug and may not be widely available in all laboratories. In addition, the liposomal formulation may complicate some experimental procedures, such as drug delivery studies.
将来の方向性
There are several future directions for research on N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate. One area of interest is the development of combination therapies with other antifungal agents, which may improve the efficacy of treatment. Another area of interest is the use of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate for the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS or cancer. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate, which may lead to improved dosing regimens and treatment outcomes.
Conclusion:
In conclusion, N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is a promising alternative to conventional amphotericin B for the treatment of fungal infections. Its liposomal formulation allows for targeted delivery and reduced toxicity, while maintaining broad-spectrum activity. Further research is needed to fully understand the mechanism of action and potential applications of N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate.
合成法
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate is synthesized by encapsulating amphotericin B into a liposomal formulation. The liposomes are composed of phospholipids and cholesterol, which form a bilayer membrane that encapsulates the drug. The process of encapsulation is carried out by the thin-film hydration method, in which the phospholipids and cholesterol are dissolved in an organic solvent, and the drug is added to the solution. The solvent is then evaporated, and the resulting lipid film is hydrated with an aqueous solution to form liposomes.
科学的研究の応用
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has been extensively studied for its antifungal activity against various fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has been shown to have a broad spectrum of activity and a low minimum inhibitory concentration (MIC) against these pathogens. N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate has also been studied for its efficacy in treating fungal infections in animal models, including mice and rabbits. In these studies, N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate was found to be more effective and less toxic than conventional amphotericin B.
特性
CAS番号 |
195193-90-9 |
|---|---|
製品名 |
N-Methyl-N-D-fructopyranosylamphotericin B methyl ester L-aspartate |
分子式 |
C59H94N2O26 |
分子量 |
1247.4 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C55H87NO22.C4H7NO4/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-54-52(71)47(49(68)34(4)76-54)56(5)29-42(64)50(69)51(70)43(65)30-57)26-44-46(53(72)74-6)41(63)28-55(73,78-44)27-37(60)24-40(62)39(61)22-21-35(58)23-36(59)25-45(66)75-33(3)32(2)48(31)67;5-2(4(8)9)1-3(6)7/h7-20,31-41,43-44,46-52,54,57-63,65,67-71,73H,21-30H2,1-6H3;2H,1,5H2,(H,6,7)(H,8,9)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+;/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,43+,44-,46+,47-,48+,49+,50+,51+,52-,54-,55+;2-/m00/s1 |
InChIキー |
LIVRUDLPGREETL-KJBDLCFOSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.C([C@@H](C(=O)O)N)C(=O)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC(=O)C(C(C(CO)O)O)O)O.C(C(C(=O)O)N)C(=O)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC(=O)C(C(C(CO)O)O)O)O.C(C(C(=O)O)N)C(=O)O |
同義語 |
Amphotericin B, N-(1-deoxy-D-fructos-1-yl)-N-methyl-, methyl ester, L- aspartate (1:1) (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




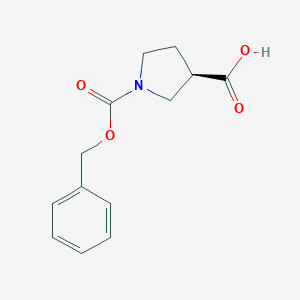

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
